
(R)-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride typically involves multi-step procedures. One common method includes the reaction of 2-methylpiperazine with a suitable ketone under controlled conditions. The reaction is often catalyzed by transition metals such as iron, nickel, or ruthenium to enhance reactivity and selectivity . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of ®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures consistent quality and efficiency in production. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity and stability.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents onto the piperazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amine or alcohol derivatives
Applications De Recherche Scientifique
®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of ®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating the activity of key proteins involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): Used in the treatment of schizophrenia and related psychoses.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial activity and potential as antipsychotic drug substances.
Uniqueness
®-2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one hydrochloride is unique due to its specific structural features and the range of reactions it can undergo
Propriétés
Formule moléculaire |
C9H19ClN2O |
|---|---|
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
2-methyl-1-[(2R)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-4-10-6-8(11)3;/h7-8,10H,4-6H2,1-3H3;1H/t8-;/m1./s1 |
Clé InChI |
KLZFXNKIGWFRHJ-DDWIOCJRSA-N |
SMILES isomérique |
C[C@@H]1CNCCN1C(=O)C(C)C.Cl |
SMILES canonique |
CC1CNCCN1C(=O)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


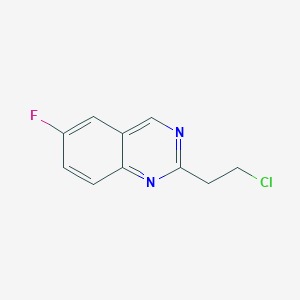
![1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)
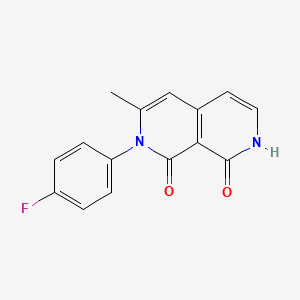
formamide](/img/structure/B11715455.png)
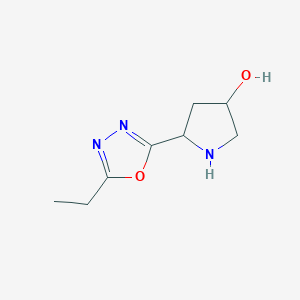
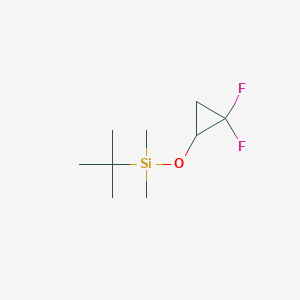
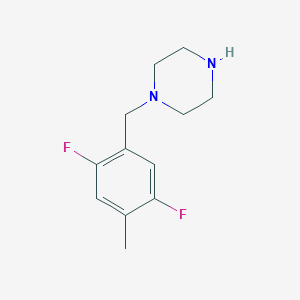


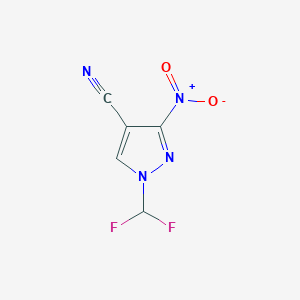


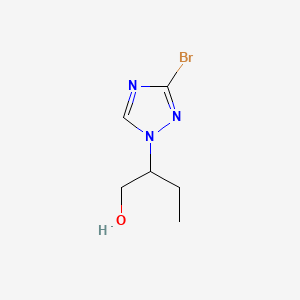
![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)
